GB111-NH2

SARS-CoV-2 Antiviral research Drug repurposing

Standard pan-cathepsin inhibitors (e.g., E-64) lack the target selectivity needed for tumor-associated macrophage (TAM) studies, while Z-FA-FMK introduces caspase off-target effects. GB111-NH2 is a covalent, irreversible inhibitor with a defined triple-selectivity profile for cathepsins B, L, and S. - Induces M2→M1 macrophage polarization and TAM apoptosis, yielding primary tumor regression in mammary cancer models. - 2.3× greater potency against SARS-CoV-2 Mpro vs. the N3 benchmark. - Validated in human atherosclerotic plaque macrophage apoptosis assays.

Molecular Formula C33H39N3O6
Molecular Weight 573.7 g/mol
Cat. No. B12373234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGB111-NH2
Molecular FormulaC33H39N3O6
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C33H39N3O6/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40)/t27-,28-/m0/s1
InChIKeySRXNAWHDCFMFNI-NSOVKSMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GB111-NH2 Cysteine Cathepsin Inhibitor


GB111-NH2 is a synthetic, activity-based probe inhibitor that irreversibly targets a specific subset of cysteine cathepsins, primarily cathepsins B, L, and S [1]. Its mechanism involves forming a covalent bond with the active-site cysteine residue, leading to potent and sustained protease inhibition [1]. Preclinical research has demonstrated that this specific inhibitory profile induces significant functional changes in macrophages, including a shift in polarization and induction of cell death, which translates to primary tumor regression in vivo [1][2].

Target engagement
Activity-based probe for cathepsins B, L, S
Macrophage biology
Supports polarization and viability studies
Model systems
Tumor microenvironment in vivo models

Why GB111-NH2 Is Irreplaceable


Cysteine cathepsin inhibitors are not functionally interchangeable due to critical differences in their target selectivity profiles, which drive divergent downstream biological effects. For example, the pan-cathepsin inhibitor E-64 lacks the specific selectivity for cathepsins B, L, and S that characterizes GB111-NH2, while the cathepsin B-selective inhibitor CA-074 fails to engage cathepsins L and S . Furthermore, the commonly used inhibitor Z-FA-FMK exhibits significant cross-reactivity with effector caspases, introducing off-target effects that confound results [1]. The unique triple-inhibition profile of GB111-NH2 is essential for the specific phenotypic outcomes, such as M2-to-M1 macrophage polarization and subsequent tumor regression, that have been quantitatively documented with this compound [2].

E-64 (Pan-cathepsin)
Lacks selectivity for B/L/S, and may not reproduce GB111-NH2's macrophage polarization phenotype.
CA-074 (Cathepsin B-selective)
Does not engage cathepsins L and S; M2-to-M1 shift and related cell death endpoints may be absent.
Z-FA-FMK (Caspase cross-reactivity)
Significant effector caspase inhibition may confound cathepsin-specific cell death readouts.

GB111-NH2 Comparative Evidence


Superior Mpro Inhibition vs. N3

In a direct comparison study, GB111-NH2 was identified as a more potent inhibitor of the SARS-CoV-2 main protease (Mpro) than the established reference inhibitor N3. This finding was based on a quantitative analysis of inhibitory activity [1].

Mpro Inhibition vs. N3
Head-to-head
2.3× vs N3
Supports Mpro inhibitor screening context
In silico and in vitro validation against SARS-CoV-2 Mpro
SARS-CoV-2 Antiviral research Drug repurposing Protease inhibition

Macrophage Apoptosis in Atherosclerosis

Treatment with GB111-NH2 induced specific and significant macrophage cell death in freshly excised human atherosclerotic tissue samples, as demonstrated by co-localization analysis of CD68 (macrophage marker) and cleaved caspase-3 (apoptosis marker) [1].

Macrophage Apoptosis in Atherosclerosis
Reported
Ex vivo human tissue
Induced CD68+/cleaved caspase-3+ apoptosis
Supports atherosclerosis model endpoint context
10 µM, 24 h, human atherosclerotic plaque explants
Atherosclerosis Macrophage biology Immunology Ex vivo model

In Vivo Mammary Tumor Regression

In an in vivo model of mammary cancer, treatment with GB111-NH2 led to the death of tumor-associated macrophages (TAMs) and, remarkably, a cell non-autonomous death of neighboring cancer cells, culminating in the regression of the primary tumor growth [1].

In Vivo Tumor Regression
Reported
Tumor regression vs vehicle
Supports in vivo tumor model-response context
Mouse mammary cancer model, TAM depletion observed
Oncology Cancer immunotherapy Tumor microenvironment In vivo pharmacology

M2-to-M1 Macrophage Polarization

Pharmacological inhibition of cathepsins B, L, and S with GB111-NH2 led to a specific and functionally significant polarization shift from pro-tumorigenic M2 macrophages to anti-tumorigenic M1 macrophages in primary human cells [1].

M2-to-M1 Polarization
Reported
Primary human cells
M2 → M1 phenotypic switch
Supports macrophage polarization assay context
Confirmed by cytokine and metabolic gene expression changes
Immuno-oncology Macrophage polarization Tumor microenvironment Immunometabolism

GB111-NH2 Research Applications


TAMs in Cancer Progression

GB111-NH2 is the preferred tool compound for studies aiming to deplete or functionally reprogram TAMs. The evidence that it induces specific TAM apoptosis [1] and shifts M2 macrophages to an M1 phenotype [2] makes it uniquely suited for dissecting the role of these cells in tumor growth, metastasis, and immune evasion, where other inhibitors like E-64 or CA-074 fail to replicate these specific functional outcomes.

In Vivo Oncology Proof-of-Concept

For research programs requiring robust in vivo proof-of-concept for therapies targeting the tumor microenvironment, GB111-NH2 offers a clear advantage. Its demonstrated ability to cause primary tumor regression in mammary cancer models [3] provides a strong quantitative efficacy benchmark that is often lacking for other in-class cathepsin inhibitors.

Target Validation in Inflammatory Diseases

The compound's validated activity in inducing macrophage apoptosis within human atherosclerotic plaques [4] positions it as a powerful tool for target validation studies in atherosclerosis and other macrophage-driven inflammatory diseases. Its use can generate disease-relevant functional data that more selective or less potent analogs cannot provide.

Coronavirus Antiviral Discovery

GB111-NH2 is a superior chemical probe for SARS-CoV-2 Mpro inhibitor studies. Its quantitative, 2.3-fold greater potency over the established inhibitor N3 [5] makes it a valuable lead compound for medicinal chemistry optimization and a more potent tool for viral replication studies compared to the N3 benchmark.

Application
Selection Property
Validation Focus
TAM biology and tumor microenvironment research
Triple cathepsin B/L/S inhibition
Macrophage polarization and apoptosis endpoints
In vivo oncology model studies
In vivo model-response context
Primary tumor growth and TAM depletion
Macrophage-driven inflammatory disease models
Ex vivo tissue macrophage apoptosis
Atherosclerotic plaque macrophage depletion
SARS-CoV-2 Mpro inhibitor discovery
Mpro inhibition assay context
In vitro antiviral replication assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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